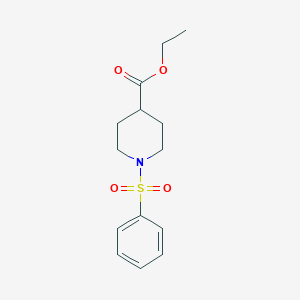

Etil 1-(fenilsulfonil)piperidina-4-carboxilato

Descripción general

Descripción

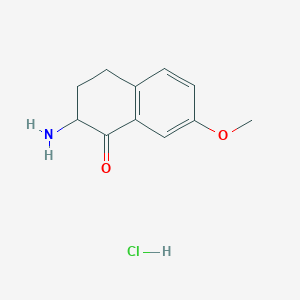

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is notable for its role in the development of compounds with potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, among other biological effects (Khalid, Rehman, & Abbasi, 2014).

Synthesis Analysis

The synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate involves several key steps, starting from ethyl piperidine-4-carboxylate. It undergoes sulfonylation to form the desired compound, which can be further modified to produce various derivatives with significant biological activities. These synthesis routes are critical for the development of new therapeutic agents (Khalid et al., 2014).

Molecular Structure Analysis

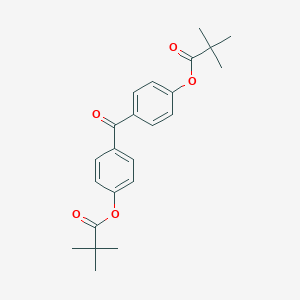

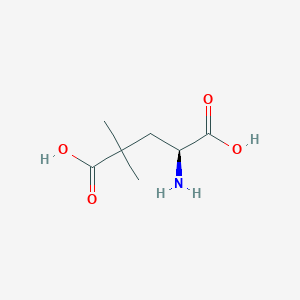

The molecular structure of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and its derivatives has been characterized using various spectroscopic methods such as IR, 1H-NMR, and EI-MS. These analyses provide insight into the compound's structural features that are essential for its biological activity (Khalid et al., 2014).

Chemical Reactions and Properties

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, forming a series of derivatives with diverse biological activities. These reactions include sulfonylation, carbohydrazide formation, and further functionalization to create compounds with targeted properties, such as enzyme inhibition activity (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, including its melting point, solubility, and stability, are crucial for its application in chemical synthesis and pharmaceutical formulation. However, specific details on these properties require further exploration in the scientific literature.

Chemical Properties Analysis

The chemical properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, such as its reactivity with various chemical groups, play a significant role in its utility as an intermediate in organic synthesis. Its ability to undergo sulfonylation and react with alkyl/aryl sulfonyl chlorides to form a wide range of biologically active derivatives highlights its versatility in medicinal chemistry (Khalid et al., 2014).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

La piperidina y sus derivados, incluyendo el Etil 1-(fenilsulfonil)piperidina-4-carboxilato, tienen un alto impacto en el campo médico debido a su amplia variedad de acciones farmacológicas . Se ha descubierto que poseen una potente actividad antimicrobiana . Los compuestos sintetizados a partir de estos derivados se cribaron para determinar su actividad antimicrobiana, y se encontró que varios de ellos poseen una potente actividad antibacteriana .

Síntesis de Agentes Antibacterianos

El this compound se ha utilizado en la síntesis de potentes agentes antibacterianos . La reacción del cloruro de bencensulfonilo con el isonipecotato de etilo produjo this compound, que se convirtió posteriormente en otros compuestos que se evaluaron para determinar su actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas .

Desarrollo de Nuevos Antibióticos

Debido al creciente número de microbios multirresistentes, el diseño y la síntesis de nuevas moléculas antimicrobianas ha sido de gran interés en los últimos años . El this compound, como un derivado de la piperidina, es parte de este esfuerzo de investigación .

Dirigirse a las Membranas Bacterianas

Un enfoque atractivo para el desarrollo de agentes antibacterianos es la investigación de compuestos que se dirijan a las membranas bacterianas . Los derivados de la piperidina, incluyendo el this compound, se están estudiando para este propósito .

Actividad Antidepresiva y Antioxidante

La piperidina presenta importancia biológica, como la actividad antidepresiva y antioxidante

Propiedades

IUPAC Name |

ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIWLBULZHLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate in the synthesis of potential cholinesterase inhibitors?

A: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate serves as a crucial intermediate in synthesizing a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. [] These derivatives were designed and synthesized to explore their potential as cholinesterase inhibitors. The compound is first converted to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, which then reacts with various alkyl/aryl sulfonyl chlorides to yield the final derivatives. []

Q2: What do the molecular docking studies reveal about the interaction of the synthesized derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

A: Molecular docking studies, employing a direct receptor-based approach with AutoDock, were conducted to understand how the synthesized derivatives interact with AChE and BChE. [] The docking results, when compared with the experimentally determined antienzymatic IC50 values, provided valuable insights into the binding modes of these inhibitors with the target enzymes. This information is crucial for understanding the structure-activity relationship and can guide further optimization of these compounds as potential therapeutic agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)